molecular formula C6H7F3N2O B6618853 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine CAS No. 1368886-61-6

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine

Cat. No.: B6618853
CAS No.: 1368886-61-6
M. Wt: 180.13 g/mol
InChI Key: BTFNZIWMIQMTQG-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 3 with a trifluoromethyl (-CF₃) group and at position 5 with an ethylamine side chain. The compound’s molecular weight is approximately 181.14 g/mol (free base) or 217.6 g/mol as a hydrochloride salt (CAS 2402838-37-1) . Its structure combines the electron-withdrawing -CF₃ group, which enhances metabolic stability and lipophilicity, with a primary amine moiety that enables derivatization for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFNZIWMIQMTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an amine in the presence of a base can lead to the formation of the oxazole ring. The trifluoromethyl group can then be introduced via radical trifluoromethylation using reagents such as CF3SO2Na under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related heterocycles, focusing on key differences in ring systems, substituents, and functional groups.

Table 1: Structural and Functional Comparisons

Compound Name Heterocycle Core Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine 1,2-Oxazole (isoxazole) -CF₃ at C3; -CH₂CH₂NH₂ at C5 181.14 (free base) Drug discovery, agrochemical intermediates
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 1,2,4-Oxadiazole -CF₃ at C3; -CH₂NH₂ at C5; HCl salt 217.58 High-purity research reagent (≥95% purity)
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine 1,2,4-Triazole -C₂H₅ at C3; -CH₃ at N1; -CH₂CH₂NH₂ at C5 154.21 Intermediate in bioactive molecule synthesis
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine 1,2,4-Oxadiazole -CF₃-C₆H₄ at C3; -NH₂ at C5 259.31 Agrochemical lead optimization
N-methyl-2-(5-((3-(trifluoromethyl)phenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine 1,2,4-Oxadiazole -CF₃-C₆H₄-O-CH₂ at C5; -CH₂CH₂NHCH₃ at C3 303.27 Bulky substituent for targeted drug design

Key Differences and Implications

Heterocycle Core

  • 1,2-Oxazole (Isoxazole) : The target compound’s isoxazole ring has adjacent oxygen and nitrogen atoms, creating a polarized structure with moderate aromaticity. This contrasts with 1,2,4-oxadiazoles (e.g., ), which have two nitrogen atoms and one oxygen, offering higher thermal stability and resistance to hydrolysis .
  • 1,2,4-Triazole : Triazole derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to three nitrogen atoms, enhancing binding affinity in biological targets .

Substituent Effects Trifluoromethyl Group: Common across all compounds, the -CF₃ group improves lipophilicity and resistance to oxidative metabolism. However, its position (e.g., C3 in isoxazole vs. C3 in oxadiazole) alters electronic effects on the amine side chain . Amine Functionalization: The ethylamine side chain in the target compound allows for facile conjugation, while methylamine () or bulky phenoxy groups () modify solubility and steric interactions .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) enhance water solubility compared to free bases. For example, the hydrochloride form of the target compound has a molecular weight of 217.6 g/mol, favoring aqueous compatibility in biological assays .
  • Purity and Storage : Most analogs (e.g., ) are supplied at ≥95% purity and require storage in cool, dry conditions to prevent degradation .

Applications

  • Pharmaceuticals : The target compound’s isoxazole core is less common than oxadiazoles but offers unique electronic profiles for kinase or protease inhibition .
  • Agrochemicals : Oxadiazole derivatives with aryl substituents () are prioritized for herbicidal activity due to their stability in acidic environments .

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis via cyclization of β-keto amides is more straightforward than 1,2,4-oxadiazoles, which require nitrile oxide intermediates .
  • Biological Activity : Isoxazole derivatives show promise in CNS drug discovery, while 1,2,4-triazoles () are explored for antifungal and anticancer applications .

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